4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene
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Overview
Description
4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene is a complex organic compound that features a unique structure combining a benzene ring, an indoloquinoxaline moiety, and a methylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene typically involves multi-step organic reactions. One common approach is to start with the preparation of the indoloquinoxaline core, followed by the introduction of the methylethoxy group and the benzene ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where indoloquinoxaline derivatives have shown promise.
Industry: The compound may be used in the development of new materials, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of 4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diaryl-4-methylsulfonylpyrrolo[2,3-b]quinoxalin-2-ones
- Spiro(indoline-2,3′-hydropyridazine)
- 1H-Imidazole, 4-methyl-
Uniqueness
4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C25H23N3O |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
7-methyl-6-[(4-propan-2-yloxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H23N3O/c1-16(2)29-19-13-11-18(12-14-19)15-28-24-17(3)7-6-8-20(24)23-25(28)27-22-10-5-4-9-21(22)26-23/h4-14,16H,15H2,1-3H3 |
InChI Key |
XHPASECQZNIGOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC=C(C=C5)OC(C)C |
Origin of Product |
United States |
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